2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Description
Chemical Name: 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Molecular Formula: C₉H₂₁N₃ Molecular Weight: 171.28 g/mol CAS Number: 50846-06-5 Structural Features: This secondary amine features a branched propane backbone with a methyl group at position 2 and a 4-methylpiperazine substituent at position 2.
Synthesis: The compound is synthesized via condensation reactions, often utilizing coupling reagents such as HOBT (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of tertiary amines like triethylamine (Et₃N). For example, it is formed by reacting intermediates with 3-(4-methylpiperazin-1-yl)propan-1-amine under mild conditions (room temperature, dichloromethane solvent) .
Properties
IUPAC Name |
2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQACLXBZQBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589855 | |
| Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50846-06-5 | |
| Record name | β,4-Dimethyl-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50846-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine typically begins with commercially available starting materials such as 4-methylpiperazine and 2-methylpropan-1-amine.
Reaction Steps: The synthesis involves the alkylation of 4-methylpiperazine with 2-methylpropan-1-amine under controlled conditions.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
N-Oxides: Formed from oxidation reactions.
Secondary Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: It is explored for its potential use in the development of drugs for treating neurological disorders, cancer, and infectious diseases.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine vary in backbone length, substituent positioning, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Piperazine-Containing Amines
Key Insights :
Substituent Positioning : Moving the piperazine group from position 3 (target compound) to position 2 (QZ-9240) alters electronic distribution and spatial orientation, which could influence interactions with biological targets .
Functional Group Swaps: Replacing the amine with a hydroxyl group (JB-3855) reduces basicity (pKa ~9 → ~7) and introduces hydrogen-bond donor capacity, impacting solubility and target engagement .
Biological Activity
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a compound with significant biological activity, primarily due to its structural features, including the piperazine ring. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₄N₂
- IUPAC Name : this compound
Chemical Reactions
This compound can undergo several chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid. |
| Reduction | Can be reduced to form secondary amines using lithium aluminum hydride or sodium borohydride. |
| Substitution | Participates in nucleophilic substitution reactions where the amine group can be replaced by other functional groups. |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the piperazine moiety enhances its membrane permeability, facilitating its interaction with target proteins. This compound has been explored for its potential as a therapeutic agent in several studies.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively:
- Case Study : A derivative showed an IC₅₀ value of 0.69 μM against HeLa cells, significantly more potent than doxorubicin (IC₅₀ = 2.29 μM) .
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Infectious Diseases
In studies targeting multidrug-resistant strains of Mycobacterium tuberculosis, analogues of this compound have demonstrated potent inhibitory effects, suggesting a role in treating resistant infections .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds:
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 1-(3-Aminopropyl)-4-methylpiperazine | Lacks the 2-methyl group | Limited therapeutic applications |
| 3-(4-Methylpiperazin-1-yl)propan-1-amine | Similar structure but different substitution pattern | Potential use in drug development |
Synthesis and Biological Evaluation
A series of studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Antiproliferative Activity : A derivative demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanistic Studies : Investigations into the binding interactions with target proteins have provided insights into the mechanisms underlying its biological activity .
Pharmacokinetic Profiles
Initial pharmacokinetic studies suggest favorable profiles for some derivatives, indicating good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, and how is structural confirmation achieved?
Answer:
The synthesis typically involves multi-step protocols, including amination and coupling reactions. For example, chiral intermediates may be synthesized via reductive amination of precursors like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, followed by purification using column chromatography. Structural confirmation is achieved through:
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
- ¹H NMR : To resolve stereochemistry and confirm substituent positions (e.g., characteristic shifts for piperazine protons at δ 2.3–2.5 ppm) .
Advanced: How can researchers address discrepancies in biological activity data between stereoisomers of this compound?
Answer:
Discrepancies often arise due to chiral center configurations. For instance, enantiomers like COMPOUND 37 (1R,4R) and COMPOUND 41 (1S,4S) in exhibit distinct receptor-binding profiles. To resolve such contradictions:
- Chiral chromatography : Separate isomers using chiral stationary phases (e.g., amylose-based columns).
- Docking simulations : Compare isomer binding affinities to targets like dopamine receptors, as demonstrated in for analogous piperazine derivatives .
Basic: What analytical methods are suitable for quantifying impurities in synthesized batches?
Answer:
- HPLC with UV detection : Use C18 columns and gradients of acetonitrile/water (0.1% TFA) for separation.
- LC-MS/MS : To identify trace impurities (e.g., unreacted precursors or byproducts) .
- Reference standards : Compare retention times and fragmentation patterns with certified materials (e.g., Impurity B in ) .
Advanced: How can the compound’s selectivity for dopamine D3 vs. D2 receptors be experimentally validated?
Answer:
- Radioligand binding assays : Use ³H-labeled ligands (e.g., ³H-SPD) on transfected HEK293 cells expressing D2/D3 receptors. Measure IC₅₀ values and calculate selectivity ratios .
- Functional assays : Monitor cAMP inhibition or β-arrestin recruitment via BRET (Bioluminescence Resonance Energy Transfer) .
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer:
- LogP calculations : Optimize lipophilicity (target LogP ~2–3) using software like Schrödinger’s QikProp.
- Molecular dynamics simulations : Predict BBB permeability via P-glycoprotein interaction analysis .
- In silico ADMET : Evaluate toxicity and metabolic stability using platforms like SwissADME .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
- Intermediate stability : Monitor degradation of amine intermediates under acidic conditions using stability-indicating HPLC methods .
Advanced: How can researchers resolve conflicting NMR data for piperazine ring protons in different solvents?
Answer:
- Solvent titration : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
- Variable-temperature NMR : Identify dynamic conformational changes (e.g., chair-flip transitions) .
Basic: What spectroscopic techniques confirm the presence of the 4-methylpiperazine moiety?
Answer:
- ¹³C NMR : Look for signals at ~45–50 ppm (N-CH₃) and 55–60 ppm (piperazine carbons).
- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
